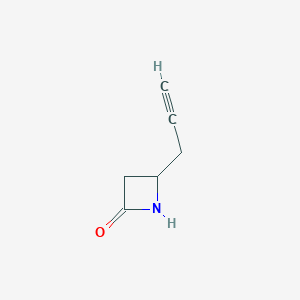
4-(Prop-2-yn-1-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-yl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)azetidin-2-one typically involves the reaction of propargylamine with β-lactam precursors under specific conditions. One common method includes the use of triethylamine and chloroacetyl chloride, which are mixed with vigorous stirring to form the desired azetidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(Prop-2-yn-1-yl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-yn-1-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it can form covalent adducts with bacterial transpeptidases, inhibiting cell wall synthesis and leading to bacterial cell death . Additionally, it can inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-(Prop-2-yn-1-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical reactivity . The uniqueness of this compound lies in its specific propargyl group, which imparts distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
81355-47-7 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
4-prop-2-ynylazetidin-2-one |
InChI |
InChI=1S/C6H7NO/c1-2-3-5-4-6(8)7-5/h1,5H,3-4H2,(H,7,8) |
Clé InChI |
QVCHONSSRBMKHT-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


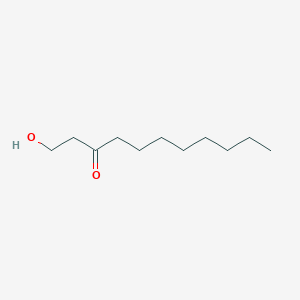
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

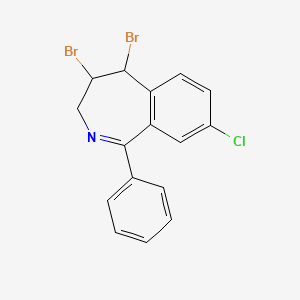
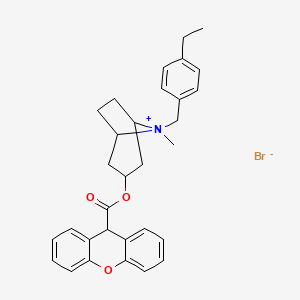
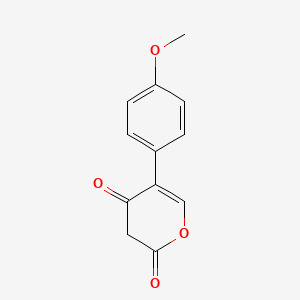
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

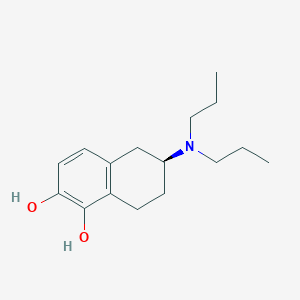
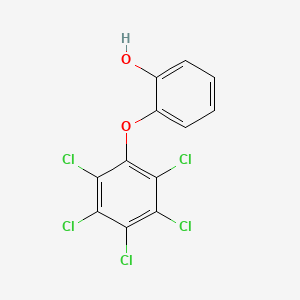
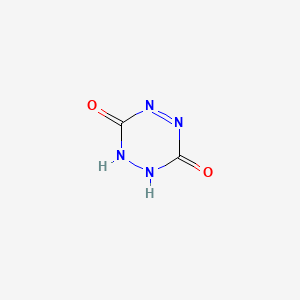
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

